molecular formula C12H17N3O4 B6223509 tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate CAS No. 2763756-28-9

tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate

Cat. No. B6223509
CAS RN: 2763756-28-9
M. Wt: 267.3
InChI Key:
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Description

Tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate is an organocarbonate compound that is used as an intermediate in the synthesis of a variety of pharmaceuticals and other compounds. It is also known as tert-butyl N-formylpyrazolo[3,2-b][1,3]oxazin-6-ylcarbamate or TBFPC. The compound has been studied extensively in recent years due to its potential applications in the medical field.

Scientific Research Applications

Tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate has been studied extensively in recent years due to its potential applications in the medical field. The compound has been found to be a useful intermediate in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents and anti-cancer drugs. It has also been used in the synthesis of other compounds, such as dyes, fragrances, and insecticides.

Mechanism of Action

Tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate is believed to act as an intermediate in the synthesis of a variety of pharmaceuticals. The compound is believed to react with other chemicals to form new compounds with desired properties. For example, it may react with other molecules to form an anti-inflammatory agent or an anti-cancer drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that the compound may have a variety of effects on the body, depending on the pharmaceutical it is used to synthesize. For example, it may have anti-inflammatory effects or anti-cancer effects.

Advantages and Limitations for Lab Experiments

Tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate has several advantages for use in laboratory experiments. First, the compound is relatively easy to synthesize and is relatively stable in solution. Additionally, the compound is relatively non-toxic and has a low volatility, making it safe to work with in the laboratory. However, the compound is also relatively expensive, which can limit its use in certain experiments.

Future Directions

In the future, researchers may investigate the potential use of tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate in the synthesis of other pharmaceuticals and compounds. Additionally, researchers may investigate its potential applications in other areas, such as in the synthesis of dyes, fragrances, and insecticides. Finally, researchers may investigate the compound’s biochemical and physiological effects on the body, as well as its potential toxicity.

Synthesis Methods

The synthesis of tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate is typically accomplished via a two-step process. First, a reaction between tert-butyl bromide and 2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ylcarbamic acid is carried out in a solvent such as dichloromethane. This reaction produces this compound. The second step involves the removal of the bromide ion from the reaction mixture using a base such as sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate involves the reaction of tert-butyl N-(6-hydroxy-5-oxo-2-phenyl-4,5-dihydropyrazolo[3,2-b][1,3]oxazin-7-yl)carbamate with formic acid in the presence of a catalyst to form the desired compound.", "Starting Materials": [ "tert-butyl N-(6-hydroxy-5-oxo-2-phenyl-4,5-dihydropyrazolo[3,2-b][1,3]oxazin-7-yl)carbamate", "formic acid", "catalyst" ], "Reaction": [ "Add tert-butyl N-(6-hydroxy-5-oxo-2-phenyl-4,5-dihydropyrazolo[3,2-b][1,3]oxazin-7-yl)carbamate and formic acid to a reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture and isolate the desired compound by filtration or other suitable methods" ] }

CAS RN

2763756-28-9

Molecular Formula

C12H17N3O4

Molecular Weight

267.3

Purity

95

Origin of Product

United States

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